molecular formula C10H17N3O2 B13637759 Methyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate

Methyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13637759
M. Wt: 211.26 g/mol
InChI Key: XCRMJDFGRHQMID-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate typically involves the reaction of 2-propylimidazole with methyl 2-bromo-3-aminopropanoate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
  • Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate

Uniqueness

Methyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate is unique due to the presence of the 2-propyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to other imidazole derivatives.

Biological Activity

Methyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)propanoate (commonly referred to as MPIP) is a synthetic organic compound characterized by its unique structural features, including an imidazole ring, a methyl ester group, and an amino group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₉N₃O₂
Molecular Weight: 225.29 g/mol
IUPAC Name: this compound
Canonical SMILES: CCCC1=NC=CN1CC(C(=O)OC)NC

The presence of the imidazole ring is significant, as this structure is known for its ability to chelate metal ions, which can inhibit enzyme activity by binding to the metal ion at the active site. Such properties suggest potential applications in drug development targeting specific enzymes or receptors involved in various disease processes.

The biological activity of MPIP can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The imidazole moiety can bind to metal ions, potentially inhibiting metalloproteins and affecting enzyme kinetics. This interaction can modulate biochemical pathways critical for cellular functions.
  • Antimicrobial Properties: Compounds containing imidazole structures are often investigated for their antimicrobial effects, suggesting that MPIP may exhibit similar properties against a range of pathogens.

Antiviral Activity

Recent studies have explored the potential antiviral properties of MPIP. For instance, compounds structurally related to MPIP have been tested against SARS-CoV-2 proteases, demonstrating significant inhibition and cytotoxicity profiles . These findings indicate that MPIP may also possess antiviral properties worth investigating further.

Anticancer Activity

MPIP's potential as an anticancer agent is supported by its structural similarity to known anticancer compounds. The ability of imidazole derivatives to interact with DNA and inhibit cancer cell proliferation has been documented in several studies .

Research Findings and Case Studies

A comparative analysis of MPIP with structurally similar compounds reveals its unique biological profile:

Compound NameSimilarity Index
3-(2-Methyl-1H-imidazol-1-yl)propanamine0.98
3-(2-Methyl-1H-imidazol-1-yl)propanol0.93
3-(2-Ethyl-1H-imidazol-1-yl)propanamine0.91
(1-Propyloxy)-1H-imidazolium0.89
3-(4-Methylimidazolium)-propanamine0.88

The unique combination of functional groups in MPIP allows for diverse chemical modifications, enhancing its interaction with biological targets, which sets it apart from similar compounds.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-amino-3-(2-propylimidazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-3-4-9-12-5-6-13(9)7-8(11)10(14)15-2/h5-6,8H,3-4,7,11H2,1-2H3

InChI Key

XCRMJDFGRHQMID-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CC(C(=O)OC)N

Origin of Product

United States

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